molecular formula C10H20O3 B1664656 5-Hydroxydecanoic acid CAS No. 624-00-0

5-Hydroxydecanoic acid

Cat. No. B1664656
CAS RN: 624-00-0
M. Wt: 188.26 g/mol
InChI Key: LMHJFKYQYDSOQO-UHFFFAOYSA-N
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Description

5-Hydroxydecanoic acid is a chemical compound with the molecular formula C10H20O3 . It is also known by other names such as 5-hydroxy capric acid and ξ-5-Hydroxydecanoic acid . The compound has an average mass of 188.264 Da and a monoisotopic mass of 188.141251 Da .


Molecular Structure Analysis

The empirical formula of 5-Hydroxydecanoic acid is C10H19NaO3 . The structure includes a chain of carbon atoms with a hydroxyl group attached to the fifth carbon atom .


Physical And Chemical Properties Analysis

5-Hydroxydecanoic acid is a white to beige powder . It is soluble in water, with a solubility of 10 mg/mL . The compound has a molecular weight of 210.25 .

Scientific Research Applications

1. Role in Modulating Myocardial Mitochondrial Mechanisms

Research by Chopra et al. (2011) explored the application of 5-Hydroxydecanoic acid (5HD) in reversing sepsis-induced cardiodynamic dysfunction. It was found that 5HD could reverse alterations in mitochondrial membrane permeability and improve survival in a sepsis model. This indicates its potential role in modulating myocardial mitochondrial mechanisms (Chopra et al., 2011).

2. Impact on Neurotoxicity and Cell Survival

Lee et al. (2007) studied the effect of 5-Hydroxydecanoate on cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in PC12 cells. The results showed that 5-Hydroxydecanoate reduced cell death and oxidative stress, suggesting its protective role against neurotoxicity and relevance in neuronal cell survival studies (Lee et al., 2007).

3. Inhibition of Hypoxic Cell Proliferation

A study by Wang et al. (2007) demonstrated the inhibitory effect of 5-Hydroxydecanoate on the proliferation of hypoxic human pulmonary artery smooth muscle cells. This research suggests a potential therapeutic application of 5-Hydroxydecanoate in conditions like pulmonary hypertension (Wang et al., 2007).

4. Exploration of Beta-Oxidation Pathway

Hanley et al. (2003, 2005) provided insights into the metabolism of 5-Hydroxydecanoate in the beta-oxidation pathway. Their work highlighted the complex metabolic effects of 5-Hydroxydecanoate and its role in inhibiting mitochondrial ATP-sensitive potassium channels, which could have implications in studies related to metabolic pathways and mitochondrial function (Hanley et al., 2003), (Hanley et al., 2005).

5. Catalytic Deoxygenation in Green Chemistry

Research by Mensah et al. (2020) on the catalytic deoxygenation of 3-hydroxydecanoic acid to secondary alcohols and alkanes highlights the potential application of 5-Hydroxydecanoic acid derivatives in green chemistry. This study underlines its use in producing compounds valuable in industries like food and perfumes (Mensah et al., 2020).

Safety And Hazards

The safety data sheet for 5-Hydroxydecanoic acid recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It also advises against ingestion and inhalation, and suggests avoiding dust formation .

Future Directions

Endophytes, organisms that live inside plant tissues, have been recognized as a source for structurally novel and biologically active secondary metabolites . Some medicinal plants that produce pharmaceuticals have been reported to carry endophytes, which could also produce bioactive secondary metabolites . In one study, the medicinal plant Aconitum carmichaeli was selected as a potential source for endophytes . An endophytic microorganism, Aureobasidium pullulans AJF1, harbored in the flower of Aconitum carmichaeli, was cultured on a large scale and extracted with an organic solvent . This study provides useful information that will support studies aimed at clarifying the identity of bioactive constituents and their biological effect, and further the development of 5-Hydroxydecanoic acid .

properties

IUPAC Name

5-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJFKYQYDSOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977956
Record name 5-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxydecanoic acid

CAS RN

624-00-0
Record name 5-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 21 bioreactor containing 1 1 medium of pH 6 and 35° C. was seeded with an inoculum of 50 ml of Clostridium tyrobutyricum I-776. The mixture was stirred at 300/min, and strict anaerobic and sterile conditions were maintained. After several hours, when the culture started to grow, indicated by the evolution of gas from the solution, the medium was fed with the sodium salt of 5-hydroxy-2-decenoic acid. After 52 h, 5-hydroxy-decanoic acid was obtained in a concentration of 1.75 g/l, corresponding to a conversion of 27%. 8δDecalactone can be obtained by acidification of the primary product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-hydroxy-2-decenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
ML Riess, AKS Camara, E Novalija, Q Chen… - Anesthesia & …, 2002 - journals.lww.com
Cardiac ischemia/reperfusion (IR) injury is associated with mitochondrial (m) Ca 2+ overload. Anesthetic preconditioning (APC) attenuates IR injury. We hypothesized that mCa 2+ …
Number of citations: 107 journals.lww.com
A Gozen, S Demiryurek, A Taskin, H Ciralik… - Journal of Pediatric …, 2013 - Elsevier
Background/Purpose The aim of this study was to investigate the role of ischemic preconditioning (IPC) on ischemia/reperfusion (I/R)-induced injury of rat testis and determine the …
Number of citations: 26 www.sciencedirect.com
ML Riess, E Novalija, AKS Camara… - The Journal of the …, 2003 - pubs.asahq.org
Background Ischemia causes an imbalance in mitochondrial metabolism and accumulation of nicotinamide adenine dinucleotide (NADH). We showed that anesthetic preconditioning (…
Number of citations: 70 pubs.asahq.org
HG Choi, JW Kim, H Choi, KS Kang, SH Shim - Molecules, 2019 - mdpi.com
… dihydroxydecanoyl)oxy)-5-hydroxydecanoic acid (2), and (3R,5R)-3-(((3R,5R)-5-(((3R,5R)-3,5-dihydroxydecanoyl)oxy)-3-hydroxydecanoyl)oxy)-5-hydroxydecanoic acid (3) by chemical …
Number of citations: 6 www.mdpi.com
J Manning, M Tavanti, JL Porter, N Kress… - Angewandte Chemie …, 2019 - Wiley Online Library
… To our surprise, one of the enzymes (P450-TT) was found to catalyze the production of (S)-5-hydroxydecanoic acid (2) with high regio- and enantio-selectivity, leading to the fragrance …
Number of citations: 49 onlinelibrary.wiley.com
X Ren, Z Wang, H Ma, Z Zuo - Neurological Sciences, 2014 - Springer
… in the presence or absence of 5-hydroxydecanoic acid, a mitochondrial K ATP channel inhibitor… relevant concentrations and abolished by 5-hydroxydecanoic acid. These results suggest …
Number of citations: 37 link.springer.com
E Puerta, I Hervias, B Goñi‐Allo… - Journal of …, 2009 - Wiley Online Library
… mitochondrial ATP-sensitive K + channel blocker, 5-hydroxydecanoic acid, 30 min before sildenafil. 5-hydroxydecanoic acid completely reversed the protection afforded by sildenafil, …
Number of citations: 42 onlinelibrary.wiley.com
J Marinovic, ZJ Bosnjak, A Stadnicka - The Journal of the American …, 2006 - pubs.asahq.org
… irrespective of the timing of 5-hydroxydecanoic acid application. Cell death was 42 +/- 23, 45 +/- 23, and 46 +/- 22% when 5-hydroxydecanoic acid was applied throughout the …
Number of citations: 70 pubs.asahq.org
N Ahmad, Y Wang, AK Ali… - American Journal of …, 2009 - journals.physiology.org
… /kg ip), an inhibitor of phosphatidylinositol 3-kinase or 5-hydroxydecanoic acid (5 mg/kg ip), an … 5-Hydroxydecanoic acid also abolished the antiapoptotic effect of tadalafil. It is concluded …
Number of citations: 40 journals.physiology.org
JS Karliner, N Honbo, K Summers, MO Gray… - Journal of molecular and …, 2001 - Elsevier
… Neither the protein kinase C inhibitor chelethyrine (1 ) nor the mitochondrial KATP channel antagonist 5hydroxydecanoic acid, (5-HD, 100 ) had any effect on myocyte survival during …
Number of citations: 227 www.sciencedirect.com

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